molecular formula C12H11N3O B2808763 2-cyano-3-(1H-indol-3-yl)propanamide CAS No. 860360-25-4

2-cyano-3-(1H-indol-3-yl)propanamide

Cat. No.: B2808763
CAS No.: 860360-25-4
M. Wt: 213.24
InChI Key: IACAYKZJTOEXEO-UHFFFAOYSA-N
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Description

2-cyano-3-(1H-indol-3-yl)propanamide is an organic compound with the molecular formula C12H11N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Scientific Research Applications

2-cyano-3-(1H-indol-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) is classified as Acute Tox. 3 Oral . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-cyano-3-(1H-indol-3-yl)propanamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown significant inhibitions of the production of nitrite and the production of cytokines (IL-1β and TNFα) in noncytotoxic concentrations .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have an anti-inflammatory effect, reducing edema in in vivo tests .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In the paw edema assay, a dosage of 50 mg kg−1 showed satisfactory activity, reducing edema in 2–6 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(1H-indol-3-yl)propanamide typically involves the reaction of indole-3-carboxaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-amido-3-(1H-indol-3-yl)propanamide
  • 2-cyano-3-(1H-indol-2-yl)propanamide
  • 2-cyano-3-(1H-indol-3-yl)butanamide

Uniqueness

2-cyano-3-(1H-indol-3-yl)propanamide is unique due to its specific substitution pattern on the indole ring and the presence of both cyano and amide functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-cyano-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7-8,15H,5H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACAYKZJTOEXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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